Cas no 771444-09-8 (3-chlorocyclobutan-1-amine)

3-クロロシクロブタン-1-アミンは、分子式C4H8ClNで表される環状アミン化合物です。四員環構造と反応性の高いアミン基、クロロ基を有し、有機合成中間体として重要な役割を果たします。特に、医薬品や農薬の合成において、骨格構築や官能基変換の原料として利用可能です。環状構造による立体特異性と、クロロ基の求核置換反応性を併せ持つため、多様な誘導体合成に適しています。実験室規模から工業的生産まで対応可能な安定性を有し、適切な条件下で保管・取り扱いが可能です。

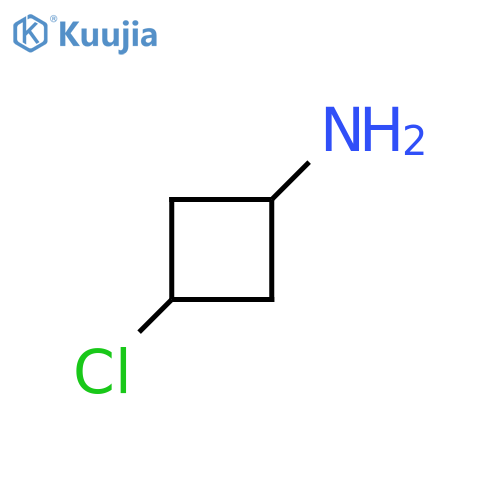

3-chlorocyclobutan-1-amine structure

商品名:3-chlorocyclobutan-1-amine

CAS番号:771444-09-8

MF:C4H8ClN

メガワット:105.566020011902

MDL:MFCD32198084

CID:5617127

PubChem ID:114401635

3-chlorocyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-chlorocyclobutan-1-amine

- EN300-6732203

- 2385734-59-6

- EN300-2977586

- 771444-09-8

- (1r,3r)-3-chlorocyclobutan-1-amine

- Cyclobutanamine, 3-chloro-

-

- MDL: MFCD32198084

- インチ: 1S/C4H8ClN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2

- InChIKey: PDZYRHPVCWHKOD-UHFFFAOYSA-N

- ほほえんだ: C1(N)CC(Cl)C1

計算された属性

- せいみつぶんしりょう: 105.0345270g/mol

- どういたいしつりょう: 105.0345270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 49.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Predicted)

- ふってん: 149.0±33.0 °C(Predicted)

- 酸性度係数(pKa): 9.91±0.40(Predicted)

3-chlorocyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2977586-0.05g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 0.05g |

$624.0 | 2023-09-06 | ||

| Enamine | EN300-2977586-1.0g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 1.0g |

$743.0 | 2023-07-09 | ||

| Enamine | EN300-2977586-2.5g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 2.5g |

$1454.0 | 2023-09-06 | ||

| Enamine | EN300-2977586-5.0g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 5.0g |

$2152.0 | 2023-07-09 | ||

| Enamine | EN300-2977586-0.5g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 0.5g |

$713.0 | 2023-09-06 | ||

| Enamine | EN300-2977586-10.0g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 10.0g |

$3191.0 | 2023-07-09 | ||

| Enamine | EN300-2977586-1g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 1g |

$743.0 | 2023-09-06 | ||

| Enamine | EN300-2977586-0.1g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 0.1g |

$653.0 | 2023-09-06 | ||

| Enamine | EN300-2977586-0.25g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 0.25g |

$683.0 | 2023-09-06 | ||

| Enamine | EN300-2977586-5g |

3-chlorocyclobutan-1-amine |

771444-09-8 | 5g |

$2152.0 | 2023-09-06 |

3-chlorocyclobutan-1-amine 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

771444-09-8 (3-chlorocyclobutan-1-amine) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量